molecular formula C12H14O3 B13594255 2-(2-methoxy-5-methylphenyl)Cyclopropanecarboxylic acid CAS No. 1017553-77-3

2-(2-methoxy-5-methylphenyl)Cyclopropanecarboxylic acid

Cat. No.: B13594255
CAS No.: 1017553-77-3
M. Wt: 206.24 g/mol
InChI Key: VWYVBEAWKKCHMV-UHFFFAOYSA-N
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Description

2-(2-methoxy-5-methylphenyl)Cyclopropanecarboxylic acid is an organic compound with a cyclopropane ring attached to a carboxylic acid group and a methoxy-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-5-methylphenyl)Cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by functional group transformations to introduce the carboxylic acid moiety. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxy-5-methylphenyl)Cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(2-methoxy-5-methylphenyl)Cyclopropanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-methoxy-5-methylphenyl)Cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and receptor binding. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxy-5-methylphenyl)Cyclopropanecarboxylic acid is unique due to its combination of a cyclopropane ring and a methoxy-methylphenyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

1017553-77-3

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(2-methoxy-5-methylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O3/c1-7-3-4-11(15-2)9(5-7)8-6-10(8)12(13)14/h3-5,8,10H,6H2,1-2H3,(H,13,14)

InChI Key

VWYVBEAWKKCHMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2CC2C(=O)O

Origin of Product

United States

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